molecular formula C22H16O7 B2607147 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622791-94-0

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B2607147
CAS No.: 622791-94-0
M. Wt: 392.363
InChI Key: DXGSSDJEDIPQQQ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate (CAS: 622791-94-0) is a benzofuran derivative characterized by a Z-configuration at the exocyclic double bond. Its molecular formula is C₂₂H₁₆O₇, with an average molecular mass of 392.36 g/mol and a monoisotopic mass of 392.0896 g/mol . The structure comprises:

  • A benzofuran core substituted at the 6-position with a 3,4-dimethoxybenzoate ester group.
  • A furan-2-ylmethylene moiety at the 2-position, forming a conjugated system with the 3-oxo group.
    The Z-stereochemistry and electron-rich substituents (furan and methoxy groups) influence its physicochemical properties, such as solubility and reactivity .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-17-8-5-13(10-19(17)26-2)22(24)28-15-6-7-16-18(12-15)29-20(21(16)23)11-14-4-3-9-27-14/h3-12H,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGSSDJEDIPQQQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a furan ring and a benzofuran moiety, which may contribute to its pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C21H20O6, with a molecular weight of approximately 364.39 g/mol. The compound's structure is characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Benzofuran Moiety : A fused ring system that enhances the compound's stability and reactivity.
  • Ester Functional Group : Contributes to solubility and interaction with biological systems.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The following table summarizes the key biological activities reported for (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives:

Biological ActivityDescriptionReferences
Antioxidant ActivityExhibits significant free radical scavenging capabilities, potentially protecting cells from oxidative stress.
Antimicrobial PropertiesEffective against a range of bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines, suggesting utility in inflammatory conditions.
CytotoxicityShows selective cytotoxic effects on cancer cell lines while sparing normal cells.

The mechanisms underlying the biological activities of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Modulation of Cell Signaling : Interaction with cellular receptors could alter signaling pathways related to cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells through intrinsic pathways.

Case Studies

Recent research has highlighted the potential therapeutic applications of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives:

  • Study on Antioxidant Activity :
    • Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
    • Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Study :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
    • The compounds demonstrated notable inhibitory effects, particularly against Staphylococcus aureus.
  • Cytotoxicity Assessment :
    • In vitro studies on various cancer cell lines revealed that specific derivatives induced cell cycle arrest and apoptosis.
    • The selectivity index was favorable compared to standard chemotherapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi. The introduction of specific substituents can enhance their efficacy against resistant strains.

Case Study:
A study published in MDPI evaluated the antimicrobial activity of various benzofuran derivatives, including those similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate. The results demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression.

Case Study:
In vitro studies demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that these compounds might trigger mitochondrial-dependent pathways leading to cell death .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from benzofuran have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameInhibition Percentage (%)Target Cytokine
Compound A75%TNF-alpha
Compound B68%IL-6
(Z)-2-(furan-2-ylmethylene)-3-oxo...70%IL-1β

Synthetic Applications

The synthesis of this compound involves several steps that can be applied in organic synthesis methodologies. Its formation typically requires the use of condensation reactions between appropriate aldehydes and ketones under acidic conditions.

Synthesis Overview:

  • Starting Materials: Furan derivatives and benzofuran.
  • Reagents: Acidic catalysts (e.g., p-toluenesulfonic acid).
  • Conditions: Heating under reflux to facilitate reaction completion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Benzofuran Core Ester Group Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound: (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate Furan-2-ylmethylene (Z-configuration) 3,4-dimethoxybenzoate C₂₂H₁₆O₇ 392.36 622791-94-0
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Furan-2-ylmethylene (Z-configuration) 2,6-dimethoxybenzoate C₂₂H₁₆O₇ 392.36 622795-33-9
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate 3,4-dimethoxybenzylidene (Z-configuration) 3-methoxybenzoate C₂₅H₂₀O₈ 448.42 858766-86-6
Key Observations:

Positional Isomerism in Ester Groups: The target compound’s 3,4-dimethoxybenzoate ester has adjacent methoxy groups, enhancing polarity and solubility in polar solvents compared to the 2,6-dimethoxybenzoate analog (), where methoxy groups are para to each other, creating steric hindrance .

Physicochemical and Electronic Properties

  • Solubility: The 3,4-dimethoxybenzoate group in the target compound improves aqueous solubility compared to analogs with non-polar substituents. The furan ring’s electron-rich nature enhances reactivity in electrophilic substitutions compared to phenyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between a substituted dihydrobenzofuran core and 3,4-dimethoxybenzoyl chloride. Key steps include:

  • Core formation : Cyclization of hydroxyl-substituted benzofuran precursors using NaH/THF for deprotonation and intramolecular esterification .
  • Stereochemical control : Microwave-assisted or photochemical conditions to favor the Z-configuration during the furan-methylene conjugation .
    • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J=1012 HzJ = 10–12\ \text{Hz} for Z-isomers) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the Z-configuration and dihydrobenzofuran core?

  • Techniques :

  • X-ray crystallography : Resolves spatial arrangement of the furan-methylene group and dihydrobenzofuran ring (e.g., bond angles < 90° for Z-isomers) .
  • NMR : Key signals include:
  • Olefinic protons (δ 6.5–7.5 ppm) with coupling constants consistent with Z-stereochemistry.
  • Methoxy groups (δ 3.8–4.0 ppm, singlet) and ester carbonyl (δ 168–170 ppm) .
  • IR : C=O stretches at 1720–1750 cm1^{-1} for the ester and ketone groups .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

  • Assays :

  • Cytotoxicity screening : MTT assays against leukemia (e.g., T-ALL, B-ALL) and solid tumor cell lines (IC50_{50} values < 10 µM indicate high potency) .
  • Tubulin polymerization inhibition : Measure fluorescence changes using purified tubulin (IC50_{50} compared to colchicine) .
  • Selectivity testing : Compare effects on normal lymphocytes (e.g., B-lymphoblasts) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers investigate the interaction between this compound and tubulin’s colchicine-binding site?

  • Approaches :

  • Molecular docking : Use Discovery Studio or AutoDock to model binding poses, focusing on hydrophobic interactions with β-tubulin residues (e.g., Val238, Leu248) .
  • Competitive binding assays : Displace fluorescent colchicine analogs (e.g., BODIPY-colchicine) and quantify fluorescence quenching .
  • Mutagenesis studies : Introduce point mutations in tubulin (e.g., T238V) to validate critical binding residues .

Q. What strategies can resolve discrepancies in reported cytotoxic IC50_{50} values across studies?

  • Troubleshooting :

  • Purity verification : Use HPLC (>98% purity) and LC-MS to exclude degradation products (e.g., hydrolyzed ester or oxidized furan) .
  • Assay standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48–72 hours for slow-acting compounds) .
  • Solvent compatibility : Avoid DMSO concentrations >0.1% to prevent false-positive cytotoxicity .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Protocol :

  • Temperature/pH profiling : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track furan ring decomposition via 1H^{1}\text{H}-NMR .
  • Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

Q. How can structure-activity relationship (SAR) studies optimize the 3,4-dimethoxybenzoate substituent?

  • Design :

  • Substituent variation : Replace 3,4-dimethoxy with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute the benzoate with thiophene or pyridine analogs to enhance solubility .
  • Computational modeling : Calculate Hammett constants (σ) and logP values to correlate substituent properties with tubulin-binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.